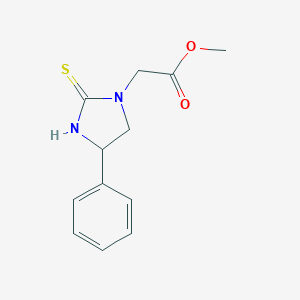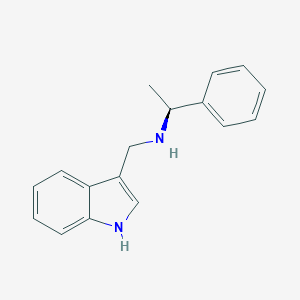
5-Anilino-3-phenyl-4-isoxazolecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Anilino-3-phenyl-4-isoxazolecarbaldehyde (APICA) is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. APICA is a member of the isoxazole family of compounds and has been studied extensively for its potential applications in various fields, including medicine, pharmacology, and biochemistry.
作用機序
The mechanism of action of 5-Anilino-3-phenyl-4-isoxazolecarbaldehyde is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
5-Anilino-3-phenyl-4-isoxazolecarbaldehyde has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to protect neurons from damage in animal models of neurodegenerative diseases. In addition, it has been shown to have antioxidant and free radical scavenging properties.
実験室実験の利点と制限
One of the advantages of using 5-Anilino-3-phenyl-4-isoxazolecarbaldehyde in lab experiments is that it is a well-established compound with a known synthesis method. This makes it easy to obtain and use in experiments. However, one of the limitations of using 5-Anilino-3-phenyl-4-isoxazolecarbaldehyde is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments using 5-Anilino-3-phenyl-4-isoxazolecarbaldehyde.
将来の方向性
There are many potential future directions for research on 5-Anilino-3-phenyl-4-isoxazolecarbaldehyde. One area of research could be to further investigate its mechanism of action and how it interacts with various enzymes and proteins in the body. Another area of research could be to explore its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further research could be done to explore its potential use in the development of new drugs and therapies. Overall, 5-Anilino-3-phenyl-4-isoxazolecarbaldehyde is a promising compound with many potential applications in various fields of research.
合成法
5-Anilino-3-phenyl-4-isoxazolecarbaldehyde can be synthesized through a series of chemical reactions, starting with the reaction of aniline and benzaldehyde to form 4-phenyl-3-buten-2-one. This intermediate compound is then reacted with hydroxylamine hydrochloride to form 5-phenylisoxazole-3-carbaldehyde, which is further reacted with aniline to form 5-Anilino-3-phenyl-4-isoxazolecarbaldehyde. The synthesis method of 5-Anilino-3-phenyl-4-isoxazolecarbaldehyde has been well-established and has been used in many scientific studies.
科学的研究の応用
5-Anilino-3-phenyl-4-isoxazolecarbaldehyde has been extensively studied for its potential applications in various fields. In pharmacology, 5-Anilino-3-phenyl-4-isoxazolecarbaldehyde has been shown to have anti-inflammatory and analgesic effects. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In biochemistry, 5-Anilino-3-phenyl-4-isoxazolecarbaldehyde has been used as a tool for studying the function of various enzymes and proteins. It has also been used in the development of new drugs and therapies.
特性
分子式 |
C16H12N2O2 |
|---|---|
分子量 |
264.28 g/mol |
IUPAC名 |
5-anilino-3-phenyl-1,2-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C16H12N2O2/c19-11-14-15(12-7-3-1-4-8-12)18-20-16(14)17-13-9-5-2-6-10-13/h1-11,17H |
InChIキー |
DKSJRSYKHDKWJE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C=O)NC3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290135.png)
![4-methyl-7-[(5,6,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-7-yl)oxy]-2H-chromen-2-one](/img/structure/B290137.png)
![N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290138.png)
![N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine](/img/structure/B290140.png)
![N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290141.png)
![1-tert-Butyl-4-[(phenylimino)methyl]-1H-1,2,3-triazole](/img/structure/B290143.png)
![1-Phenyl-4-[(benzylimino)methyl]-1H-1,2,3-triazole](/img/structure/B290144.png)

![2-[[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methylamino]methyl]-4-nitrophenol](/img/structure/B290148.png)
![N-[(7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenyl)methyl]-N-(1-pyrenylmethyl)amine](/img/structure/B290149.png)

![[4-[(3-Methoxybenzyl)amino]-2-(methylsulfanyl)-5-pyrimidinyl]methanol](/img/structure/B290152.png)
![ethyl 4-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290156.png)
![ethyl 4-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290157.png)